molecular formula C24H16FN3O2S B2991254 2-(4-fluorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1326855-28-0

2-(4-fluorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No.: B2991254
CAS No.: 1326855-28-0
M. Wt: 429.47
InChI Key: MVWDFHPYFYCNRQ-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a heterocyclic compound featuring an isoquinolin-1(2H)-one core fused with a 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is widely studied in medicinal chemistry for its stability, hydrogen-bonding capacity, and role in enhancing bioavailability . Its synthesis likely involves coupling reactions between isoquinolinone precursors and functionalized oxadiazole intermediates, similar to methods described for related compounds .

Biological Activity

The compound 2-(4-fluorophenyl)-4-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound is characterized by the presence of an isoquinoline moiety, a fluorophenyl group, and a methylthio-substituted oxadiazole. The molecular formula is C20H16FN3O2SC_{20}H_{16}FN_3O_2S with a molecular weight of approximately 373.42 g/mol. The compound is expected to exhibit diverse biological activities due to its intricate structure.

Anticancer Activity

Several studies have indicated that derivatives of isoquinoline and oxadiazole possess significant anticancer properties. For instance, compounds containing oxadiazole rings have shown promising results against various cancer cell lines:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Case Study : A derivative similar to our compound demonstrated cytotoxic effects on MCF-7 breast cancer cells with an IC50 value of 5.10 µM, indicating that structural modifications can enhance the anticancer efficacy of these compounds .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The presence of the methylthio group in this compound may enhance its ability to scavenge free radicals:

  • Study Findings : In vitro assays have shown that compounds with similar structures significantly reduce lipid peroxidation levels, suggesting strong antioxidant capabilities .

Antimicrobial Activity

The antimicrobial potential of oxadiazole derivatives has been well-documented:

  • Research Insights : Compounds with similar substituents have exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways .

Data Table: Biological Activity Overview

Biological ActivityModel SystemIC50 / EffectivenessReference
AnticancerMCF-7 (breast cancer)5.10 µM
AntioxidantLipid peroxidation assayEC50 not specified
AntimicrobialVarious bacterial strainsEffective against multiple strains

Discussion

The diverse biological activities exhibited by This compound suggest its potential as a lead compound in drug development. The combination of the isoquinoline core with fluorinated and thioether functionalities may provide synergistic effects that enhance its pharmacological profiles.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Features

Compound Core Structure Substituents Key Differences from Target Compound Reference
Target Compound Isoquinolinone + Oxadiazole 4-Fluorophenyl, 4-(methylthio)phenyl - -
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one Phthalazinone + Oxadiazole Methoxyphenyl, phenyl Phthalazinone vs. isoquinolinone core
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone Triazole Phenylsulfonyl, difluorophenyl Triazole vs. oxadiazole ring
4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline derivatives Oxadiazole + aniline Phenoxyphenyl, amino groups Aniline substitution vs. isoquinolinone
  • Core Heterocycle : The oxadiazole ring in the target compound offers greater metabolic stability compared to triazole derivatives (e.g., ), which are prone to oxidative degradation .

Physicochemical Properties

Table 3: Physicochemical Comparison

Compound Molecular Weight (g/mol) H-Bond Donors H-Bond Acceptors LogP* (Predicted) Reference
Target Compound 416.42 0 5 ~3.8 -
Compound 396.41 0 6 ~3.2
4-(3-(4-Phenoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline ~349.38 2 5 ~2.5

*LogP values estimated using fragment-based methods.

  • The target compound’s methylthio group increases LogP compared to methoxy or hydroxylated analogues, suggesting improved lipid solubility .

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16FN3O2S/c1-31-18-12-6-15(7-13-18)22-26-23(30-27-22)21-14-28(17-10-8-16(25)9-11-17)24(29)20-5-3-2-4-19(20)21/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWDFHPYFYCNRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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